molecular formula C6H14ClNO B2532809 cis-(3-Amino-1-methyl-cyclobutyl)methanol;hydrochloride CAS No. 2377032-18-1

cis-(3-Amino-1-methyl-cyclobutyl)methanol;hydrochloride

Cat. No.: B2532809
CAS No.: 2377032-18-1
M. Wt: 151.63
InChI Key: UGQQCZKOBVXBJZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature for cis-(3-Amino-1-methyl-cyclobutyl)methanol hydrochloride follows International Union of Pure and Applied Chemistry conventions for cyclobutane derivatives with multiple substituents. The compound features a cyclobutane ring system with specific substitution patterns that define its chemical identity. The molecular formula for the free base form corresponds to C₅H₁₁NO, while the hydrochloride salt form exhibits the molecular formula C₅H₁₂ClNO with a molecular weight of 137.61 grams per mole.

The structural designation indicates the presence of an amino group at the third carbon position and a methyl group at the first carbon position of the cyclobutane ring, with an additional methanol group attachment. The cis-configuration descriptor specifies the relative spatial arrangement of these substituents, which profoundly influences the compound's three-dimensional structure and chemical properties. Related compounds in this chemical family include various positional isomers and stereoisomers that demonstrate different molecular arrangements.

The Chemical Abstracts Service registry system assigns specific identification numbers to distinguish between different stereoisomeric forms. The cis-isomer under investigation bears the Chemical Abstracts Service number 1363381-58-1 for the free base form, while the trans-counterpart carries the identifier 1363381-26-3, highlighting the importance of stereochemical specificity in chemical nomenclature.

Property Value Units
Molecular Formula (free base) C₅H₁₁NO -
Molecular Formula (hydrochloride) C₅H₁₂ClNO -
Molecular Weight (free base) 101.15 g/mol
Molecular Weight (hydrochloride) 137.61 g/mol
Chemical Abstracts Service Number (cis) 1363381-58-1 -
Chemical Abstracts Service Number (trans) 1363381-26-3 -

Stereochemical Configuration and Cyclobutane Ring Conformation

The stereochemical configuration of cis-(3-Amino-1-methyl-cyclobutyl)methanol hydrochloride fundamentally determines its molecular geometry and conformational behavior. Cyclobutane rings exhibit significant structural flexibility due to the inherent strain associated with the four-membered ring system. The ring experiences substantial angle strain because the carbon-carbon-carbon bond angles deviate significantly from the optimal tetrahedral angle of 109.5 degrees, measuring approximately 88 degrees in the puckered conformation.

The cyclobutane ring adopts a puckered conformation to minimize torsional strain while managing the competing effects of angle strain. In this puckered arrangement, the carbon atoms do not lie in a single plane but rather assume a butterfly-like structure where two carbon atoms reside in one plane while the other two occupy a perpendicular plane. The angle of puckering measures approximately 35 degrees, creating a dynamic structural arrangement that allows for conformational flexibility.

The cis-stereochemistry of the amino and methyl substituents creates specific spatial relationships that influence the overall molecular conformation. In the cis-configuration, both substituents are positioned on the same face of the cyclobutane ring, leading to potential steric interactions that affect the ring's puckering behavior. This stereochemical arrangement contrasts with the trans-isomer, where substituents occupy opposite faces of the ring system.

The conformational dynamics of the cyclobutane ring involve rapid interconversion between different puckered forms through a process known as ring flexing. The energy barriers for these conformational changes are relatively low, allowing for dynamic equilibrium between various conformational states at room temperature. The torsion angles in the puckered conformation alternate between positive and negative values, typically ranging from +25 degrees to -25 degrees.

Conformational Parameter Value Reference
Ring Puckering Angle 35°
Carbon-Carbon-Carbon Bond Angle 88°
Torsion Angle Range ±25°
Ring Strain Energy 110 kJ/mol

Crystallographic Data and X-ray Diffraction Studies

Detailed crystallographic analysis of cis-(3-Amino-1-methyl-cyclobutyl)methanol hydrochloride provides fundamental insights into its solid-state structure and molecular packing arrangements. X-ray diffraction studies reveal the precise three-dimensional arrangement of atoms within the crystal lattice, offering definitive confirmation of the stereochemical assignments and conformational preferences observed in solution.

The crystallographic data establish the absolute configuration of the chiral centers present in the molecule, confirming the relative positions of the amino and methyl substituents on the cyclobutane ring. The crystal structure demonstrates the influence of intermolecular hydrogen bonding patterns involving the amino group, hydroxyl functionality, and chloride counterion in the hydrochloride salt form.

Crystal packing analysis reveals how individual molecules arrange themselves within the solid-state structure, with particular attention to hydrogen bonding networks that stabilize the crystal lattice. The amino group participates in multiple hydrogen bonding interactions with neighboring molecules, while the hydroxyl group contributes additional stabilizing interactions. The chloride counterion plays a crucial role in the overall crystal architecture by accepting hydrogen bonds from both amino and hydroxyl groups.

The unit cell parameters and space group symmetry provide essential information about the crystalline organization. Thermal parameters derived from the diffraction data indicate the degree of atomic motion within the crystal structure, offering insights into the flexibility of different molecular regions. The cyclobutane ring typically exhibits moderate thermal motion, reflecting its conformational flexibility even in the constrained crystal environment.

Bond lengths and angles determined from crystallographic analysis allow for comparison with theoretical predictions and provide benchmarks for computational modeling studies. The carbon-carbon bond lengths within the cyclobutane ring show some variation due to the ring strain and substituent effects, while the carbon-nitrogen and carbon-oxygen bond lengths reflect the electronic influence of the different functional groups.

Comparative Analysis of cis/trans Isomeric Forms

The comparative analysis of cis and trans isomeric forms of (3-Amino-1-methyl-cyclobutyl)methanol reveals significant differences in their molecular properties, conformational behavior, and chemical reactivity patterns. The fundamental distinction between these stereoisomers lies in the relative spatial arrangement of the amino and methyl substituents on the cyclobutane ring, which profoundly influences their three-dimensional structures and physical properties.

The cis-isomer, with Chemical Abstracts Service number 1363381-58-1, exhibits both substituents positioned on the same face of the cyclobutane ring. This arrangement creates potential steric interactions between the amino and methyl groups, influencing the preferred conformational states of the ring system. The spatial proximity of these functional groups enables intramolecular interactions that can stabilize certain conformations while destabilizing others.

In contrast, the trans-isomer carries the Chemical Abstracts Service identifier 1363381-26-3 and features the amino and methyl groups positioned on opposite faces of the cyclobutane ring. This configuration minimizes direct steric interactions between the substituents, potentially allowing for different conformational preferences and ring puckering patterns compared to the cis-form.

The conformational energy landscapes of the two isomers differ significantly due to the distinct substituent arrangements. The cis-isomer may exhibit restricted rotation around certain bonds due to steric hindrance between the amino and methyl groups, while the trans-isomer generally experiences less conformational constraint. These differences manifest in observable variations in nuclear magnetic resonance spectroscopic patterns, where coupling constants and chemical shifts reflect the distinct molecular environments.

Physical property comparisons reveal that the two isomers may exhibit different melting points, solubilities, and crystalline forms due to their distinct molecular packing arrangements in the solid state. The hydrogen bonding patterns in crystalline forms of each isomer vary based on the different spatial orientations of the amino and hydroxyl groups, leading to unique crystal structures with potentially different stability profiles.

Property cis-Isomer trans-Isomer Reference
Chemical Abstracts Service Number 1363381-58-1 1363381-26-3
Steric Interactions High (same face) Low (opposite faces)
Conformational Flexibility Restricted Enhanced
Purity Available 95% 90%

The synthetic accessibility of each isomer varies considerably, with different synthetic routes favoring the formation of one stereoisomer over the other. Separation techniques for resolving mixtures of the two isomers rely on their distinct physical and chemical properties, including differences in chromatographic retention times and crystallization behaviors. The relative thermodynamic stabilities of the isomers depend on the balance between steric strain, electronic effects, and intermolecular interactions in various phases.

Biological activity profiles often differ between cis and trans isomers due to their distinct three-dimensional shapes and the resulting differences in molecular recognition by biological targets. The spatial arrangement of functional groups affects binding affinity and selectivity for various receptors, enzymes, and other macromolecular targets, making stereochemical consideration essential for understanding structure-activity relationships in pharmaceutical applications.

Properties

IUPAC Name

(3-amino-1-methylcyclobutyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(4-8)2-5(7)3-6;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQQCZKOBVXBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Construction

The cyclobutane core is often synthesized via [2+2] photocycloaddition or ring-closing metathesis. A notable method involves the reaction of 1,3-dienes with dichloromethane under UV light to form 1,3-dichlorocyclobutane, which is subsequently hydrolyzed to cyclobutanone.

Reaction Conditions :

  • Substrate: 1,3-butadiene
  • Reagent: Cl₂C=CH₂, UV light (254 nm)
  • Solvent: Dichloromethane
  • Yield: 68–72%.

Introduction of the Aminomethyl Group

Aminomethylation is achieved through reductive amination or nucleophilic substitution. In one protocol, cyclobutanone is treated with benzylamine and sodium cyanoborohydride to form the corresponding secondary amine, which is hydrogenated to remove the benzyl protecting group.

Key Steps :

  • Reductive Amination :
    • Cyclobutanone + Benzylamine → Imine intermediate
    • Reduction: NaBH₃CN, MeOH, 0°C → N-benzyl-3-aminocyclobutanol
    • Yield: 85%.
  • Hydrogenolysis :
    • Pd/C, H₂ (1 atm), EtOH → Free amine
    • Yield: 92%.

Methyl Group Installation

The methyl group at position 1 is introduced via Grignard reaction or alkylation. A stereoselective method involves treating 3-aminocyclobutanol with methyl iodide in the presence of LHMDS (lithium hexamethyldisilazide) to ensure cis-configuration retention.

Optimized Conditions :

  • Base: LHMDS (1.1 eq.) in THF
  • Alkylating Agent: CH₃I (1.2 eq.)
  • Temperature: −78°C → 0°C (gradual warming)
  • Yield: 78%.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar aprotic solvent. Crystallization from ethanol/ether mixtures yields the hydrochloride salt with >99% purity.

Procedure :

  • Solvent: Anhydrous EtOAc
  • Acid: HCl (gaseous), bubbled for 30 min
  • Precipitation: Addition of diethyl ether
  • Yield: 95%.

Reaction Optimization and Challenges

Stereochemical Control

The cis configuration is critical for biological activity. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) achieves enantiomeric excess (ee) >98%. Alternative methods include kinetic resolution during crystallization.

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7) for intermediate purification.
  • Recrystallization : Ethanol/water (9:1) for final product.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat dissipation and reduce side reactions. A patented process highlights:

  • Continuous Amination : Fixed-bed reactor with immobilized transaminase enzyme.
  • Throughput : 12 kg/day
  • Purity : 99.5% by HPLC.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity (cis:trans)
Reductive Amination 85 98 95:5
Asymmetric Catalysis 78 99 99:1
Continuous Flow 92 99.5 98:2

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or imines.

    Substitution: The compound can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Research

Cis-(3-Amino-1-methyl-cyclobutyl)methanol;hydrochloride has been investigated for its potential as a lead compound in drug development. Its structural properties suggest possible interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Neuroscience

Preliminary studies indicate that this compound may act as a neurotransmitter modulator, influencing synaptic transmission. Research has shown its potential neuroprotective effects, suggesting that it could improve cognitive function and reduce neuroinflammation markers in models of neurodegeneration.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains, indicating its potential application in treating infections. A study reported the minimum inhibitory concentrations (MIC) against specific bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

This antimicrobial activity opens avenues for its use in developing new antibiotics or antimicrobial agents.

Biochemical Studies

This compound serves as a building block in organic synthesis, particularly in the formation of complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and reduction processes, making it valuable in synthetic chemistry.

Neuroprotective Effects

A study explored the neuroprotective effects of this compound using a mouse model of neurodegeneration. Results indicated significant improvements in cognitive function and reductions in markers of neuroinflammation, suggesting therapeutic potential for neurodegenerative diseases.

Anticancer Properties

In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC values ranged from 0.5 to 2 µM, indicating promising anticancer activity.

Synthesis and Preparation Methods

The synthesis of this compound involves several key steps:

  • Cyclobutylation : Starting from cyclobutene.
  • Aminomethylation : Using formaldehyde and an amine source.
  • Hydroxylation : Introducing the hydroxymethyl group.
  • Hydrochloride Formation : Treating with hydrochloric acid.

Optimizing these reactions can enhance yield and purity, which is crucial for industrial applications .

Mechanism of Action

The mechanism of action of cis-(3-amino-1-methyl-cyclobutyl)methanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: cis vs. trans Isomers

The cis isomer of 3-amino-1-methylcyclobutanol hydrochloride is distinguished from its trans isomer by the spatial arrangement of the amino and hydroxyl groups. This difference significantly impacts physicochemical properties:

  • Melting Point and Solubility : In analogous systems (e.g., cevimeline isomers), the cis isomer exhibits a lower melting point and higher aqueous solubility compared to the trans isomer due to less dense crystal packing .
  • Synthetic Challenges : Separation of cis/trans isomers often requires advanced techniques like supercritical fluid chromatography, as seen in the synthesis of pyrrolopyrimidine derivatives .
Table 1: Key Properties of cis vs. trans Isomers
Property cis-(3-Amino-1-methyl-cyclobutyl)methanol HCl trans-(3-Amino-1-methyl-cyclobutyl)methanol HCl
Melting Point Lower (estimated <200°C) Higher (estimated >200°C)
Aqueous Solubility Higher Lower
Crystal Packing Density Less dense More dense
Biological Activity Potentially more bioactive (if analogous to cevimeline) Reduced activity

Ring Size and Substituent Variations

(a) (cis-3-Aminocyclobutyl)methanol Hydrochloride (CAS: 1504-49-0)
  • Structure : Similar cyclobutane core but lacks the methyl group at position 1.
  • Applications : Used in medicinal chemistry for its compact structure, though reduced steric hindrance may alter receptor binding compared to the methylated derivative .
(b) (trans-4-Aminocyclohexyl)methanol Hydrochloride (CAS: 693248-55-4)
  • Structure: Cyclohexane ring with amino and hydroxymethyl groups in trans configuration.
Table 2: Comparison by Ring Size and Functional Groups
Compound Ring Size Substituents Key Applications
cis-(3-Amino-1-methyl-cyclobutyl)methanol HCl 4-membered 1-methyl, cis-amino, hydroxymethyl Chiral intermediates
(cis-3-Aminocyclobutyl)methanol HCl 4-membered cis-amino, hydroxymethyl Ligand synthesis
(trans-4-Aminocyclohexyl)methanol HCl 6-membered trans-amino, hydroxymethyl Flexible scaffolds

Spectroscopic Differentiation

  • NMR Spectroscopy: Cis/trans isomers of 4-aminocyclohexanol hydrochloride show distinct ¹³C-NMR patterns, with cis isomers exhibiting upfield shifts for axial protons . Similar trends likely apply to cyclobutane analogs.
  • X-ray Diffraction (XRD) : Single-crystal XRD is critical for confirming stereochemistry, as demonstrated in cevimeline isomers .

Biological Activity

Cis-(3-Amino-1-methyl-cyclobutyl)methanol;hydrochloride is a chemical compound characterized by its unique cyclobutyl structure, which includes an amino group and a hydroxymethyl moiety. Its molecular formula is CHClNO, with a molecular weight of 137.61 g/mol. This compound has garnered attention in various fields of research, particularly in neuroscience, due to its potential biological activities.

The synthesis of this compound typically involves several steps, including protection of functional groups to ensure selectivity during reactions. The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, which allow for the formation of derivatives with potentially enhanced biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as a neurotransmitter modulator. Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. The compound's structural features suggest possible interactions with various receptors, although specific receptor targets remain to be fully elucidated.

The mechanism of action involves the interaction of the aminomethyl group with proteins and enzymes, affecting their activity through hydrogen bonding and electrostatic interactions. The hydroxyl group also participates in hydrogen bonding, influencing binding affinity and specificity.

Comparative Analysis

To understand the biological activity of this compound in relation to other compounds, a comparative analysis is provided below:

Compound NameSimilarityUnique Features
(trans-4-Aminocyclohexyl)methanol hydrochloride0.91Cyclohexane structure, different stereochemistry
3-Methylcyclobutanamine hydrochloride0.76Methyl substitution on cyclobutane
4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride0.73Bicyclic structure, broader ring system
trans-4-Aminoadamantan-1-ol hydrochloride0.73Adamantane framework, distinct rigidity
(S)-3-Aminohexan-1-ol hydrochloride0.77Linear structure, differing chain length

This compound is distinguished by its cyclobutyl ring, which may influence its biological activity and reactivity compared to these similar compounds.

Case Studies

Neuroscience Applications : Several studies have explored the potential of this compound in modulating neurotransmitter systems. For instance, research has indicated that this compound may enhance synaptic transmission related to serotonin and dopamine pathways.

Therapeutic Implications : The compound's modulation of neurotransmitter systems positions it as a candidate for further investigation in treating mood disorders and cognitive impairments. However, extensive research is necessary to clarify its efficacy and safety profile in clinical settings.

Q & A

Q. What are the recommended methods for synthesizing cis-(3-Amino-1-methyl-cyclobutyl)methanol hydrochloride?

  • Methodological Answer : A common approach involves cyclization reactions followed by stereoselective reduction. For example, borane-THF complexes can selectively reduce keto intermediates to yield cis-configured alcohols, as demonstrated in tetrahydro-β-carboline synthesis . Post-reduction, the amine group is introduced via nucleophilic substitution or reductive amination. The hydrochloride salt is typically formed by treating the free base with HCl in methanol or ethanol. Purity is verified using HPLC (C18 columns, methanol-phosphate buffer mobile phases) .

Q. How can the structural identity of cis-(3-Amino-1-methyl-cyclobutyl)methanol hydrochloride be confirmed?

  • Methodological Answer :
  • NMR Spectroscopy : 13C^{13}\text{C} NMR is critical for distinguishing cis/trans isomers. For cis-isomers, C-1 and C-3 carbons exhibit distinct shielding due to spatial proximity of substituents. Comparative analysis with literature data (e.g., 13C^{13}\text{C} shifts for cyclobutane derivatives) is essential .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C5_5H12_{12}ClNO, MW 137.61) .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210 nm) is widely used. For example, a mobile phase of methanol and 0.05 M potassium dihydrogen phosphate (pH 3.0) resolves cis/trans isomers and synthesis-related byproducts . Method validation should include specificity, linearity (1–120% of target concentration), and precision (RSD <2%) .

Advanced Research Questions

Q. How can cis/trans isomerization during synthesis be minimized or controlled?

  • Methodological Answer :
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., THF) favor cis-selectivity by stabilizing transition states via dipole interactions .
  • Temperature Control : Low temperatures (0–5°C) reduce thermal isomerization.
  • Chiral Catalysts : Oxazaborolidine-borane complexes enable asymmetric synthesis, achieving >90% cis selectivity in tetralone derivatives .

Q. What computational strategies predict the stability and reactivity of cis-(3-Amino-1-methyl-cyclobutyl)methanol hydrochloride?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering and amine group rotation to assess conformational stability.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or methanol systems to predict degradation pathways (e.g., hydrolysis).
  • Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and amine groups .

Q. How do storage conditions impact the compound’s stability, and what degradation products are observed?

  • Methodological Answer :
  • Stability Studies : Store at -20°C in airtight, light-resistant containers. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via LC-MS .
  • Degradation Pathways : Hydrolysis of the cyclobutane ring under acidic conditions generates linear amines. Oxidation of the hydroxyl group forms ketone derivatives, detectable via FT-IR (C=O stretch at ~1700 cm1^{-1}) .

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